molecular formula C8H8BrCl2NO2S B3055950 N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide CAS No. 680579-43-5

N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide

Cat. No.: B3055950
CAS No.: 680579-43-5
M. Wt: 333.03 g/mol
InChI Key: RTIMDXHOCULYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the sulfonamide moiety, and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,4-Dichlorobenzenesulfonyl chloride+2-BromoethylamineThis compound+HCl\text{2,4-Dichlorobenzenesulfonyl chloride} + \text{2-Bromoethylamine} \rightarrow \text{this compound} + \text{HCl} 2,4-Dichlorobenzenesulfonyl chloride+2-Bromoethylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromoethyl group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include azidoethyl, thiocyanatoethyl, or other substituted derivatives of the original compound.

Scientific Research Applications

N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The bromoethyl group can react with nucleophiles such as thiol or amino groups in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

  • N-(2-Chloroethyl)-2,4-dichlorobenzenesulfonamide
  • N-(2-Iodoethyl)-2,4-dichlorobenzenesulfonamide
  • N-(2-Fluoroethyl)-2,4-dichlorobenzenesulfonamide

Comparison: N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide is unique due to the presence of the bromoethyl group, which is more reactive compared to its chloro, iodo, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry, where selective alkylation is required.

Properties

IUPAC Name

N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIMDXHOCULYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379343
Record name N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-43-5
Record name N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.